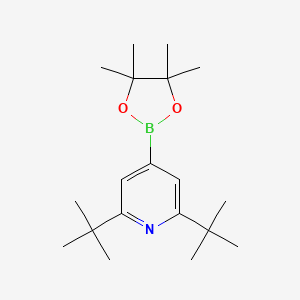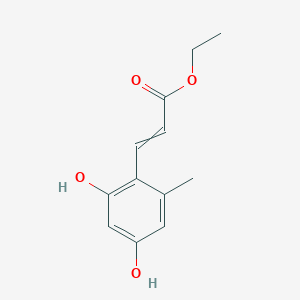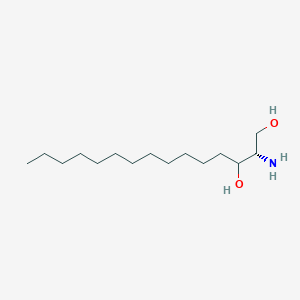![molecular formula C11H23N3O2 B12639906 N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine CAS No. 918893-48-8](/img/structure/B12639906.png)
N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a chemical compound known for its unique structure and properties. This compound is part of a class of chemicals that have shown significant potential in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)- and N-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction proceeds under specific conditions, often requiring the presence of a base such as potassium hydroxide (KOH). The industrial production methods for this compound are still under research, but the synthetic routes generally involve similar cyclocondensation reactions.
Chemical Reactions Analysis
N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine (Br2) and carbon disulfide (CS2) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with bromine can lead to the formation of brominated derivatives .
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research. It is used in heterocyclic chemistry as a valuable synthetic block . Additionally, derivatives of this compound have shown promising biological activities, including bactericidal, antitumor, and anti-inflammatory properties . In the field of medicinal chemistry, it acts as a noncompetitive inhibitor of metalloproteinase aggrecanase and phospholipase A2 . Furthermore, it has been explored for its potential use in dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as metalloproteinase aggrecanase and phospholipase A2 . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparison with Similar Compounds
N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include 2-ylidene-1,3-thiazolidines and 2-ylidene-2,3-dihydro-1,3-thiazoles . These compounds also exhibit significant biological activities and are used in various scientific applications. N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine stands out due to its broader spectrum of applications and unique inhibitory properties.
Properties
CAS No. |
918893-48-8 |
|---|---|
Molecular Formula |
C11H23N3O2 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-[1-[2-hydroxyiminopropyl(pentyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H23N3O2/c1-4-5-6-7-14(8-10(2)12-15)9-11(3)13-16/h15-16H,4-9H2,1-3H3 |
InChI Key |
MPSBVGPPOFPKPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC(=NO)C)CC(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one](/img/structure/B12639828.png)

![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)



![7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12639873.png)
![7-Isoquinolinecarboxamide, 2-[2-(3-fluorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12639874.png)

![3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B12639889.png)
![(4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12639893.png)
![l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)


